Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Description
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (CAS: 87813-06-7) is a cis-configured pyrrolidine derivative with two methyl ester groups at positions 3 and 4 and a benzyl substituent at position 1. Its molecular formula is C₁₅H₁₉NO₄, with a molar mass of 277.32 g/mol . This compound is primarily utilized in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules. It is stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the reaction of 1-benzylpyrrolidine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-benzylpyrrolidine-3,4-dicarboxylic acid
Reduction: 1-benzylpyrrolidine-3,4-dimethanol
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Scientific Research Applications of Dimethyl 1-Benzylpyrrolidine-3,4-Dicarboxylate
This compound is a pyrrolidine derivative that has garnered attention for its potential therapeutic and industrial applications. This compound is used as a building block for synthesizing complex molecules and is investigated as a biochemical probe. Research has explored its therapeutic properties, including anti-inflammatory and analgesic effects, as well as its use in producing specialty chemicals and materials.
Chemical Reactivity
This compound undergoes several chemical reactions:
- Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide. Major product: 1-benzylpyrrolidine-3,4-dicarboxylic acid.
- Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like sodium borohydride and lithium aluminum hydride. Major product: 1-benzylpyrrolidine-3,4-dimethanol.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position using reagents such as sodium hydride and alkyl halides. Major product: various substituted benzyl derivatives.
The biological activity of this compound is attributed to its interaction with molecular targets, modulating the activity of specific enzymes and receptors.
- Anti-inflammatory Properties: It has demonstrated the potential to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting its utility in developing new anti-inflammatory drugs.
- Antitumor Activity: In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis in tumor cells, indicating its potential in cancer therapy.
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines: Studies evaluating the cytotoxic effects of this compound on glioma cell lines (C6 rat) indicated significant antiproliferative activity, supporting its potential as an anticancer agent.
- Neuroprotective Effects: Research on neurodegenerative diseases showed this compound exhibits neuroprotective properties by enhancing cognitive function in rodent models, improving performance in behavioral tests like the Morris water maze, suggesting its potential for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Diethyl Esters: Diethyl 1-Benzylpyrrolidine-3,4-Dicarboxylates
Example Compound :
- Diethyl cis-1-benzyl-3,4-pyrrolidinedicarboxylate (CAS: 92486-65-2) Molecular Formula: C₁₇H₂₃NO₄ Molar Mass: 305.37 g/mol
Key Differences :
Stereoisomers: cis vs. trans Isomers
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (CAS: 87813-05-6) shares the same molecular formula (C₁₅H₁₉NO₄) but differs in spatial arrangement:
Heterocyclic Variations: Pyrrolidine vs. Dihydropyridine Derivatives
Example Compound :
- Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Structure: Features a dihydropyridine ring instead of pyrrolidine. Applications: Dihydropyridines are well-known calcium channel blockers (e.g., nifedipine analogs), whereas pyrrolidine dicarboxylates are explored for neurological targets due to benzyl group interactions .
Substituent Modifications: Nitro and Chlorophenyl Derivatives
Example Compound :
- 5-O-(1-Benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 96722-81-5)
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Stability
Biological Activity
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (DBPDC) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure and potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DBPDC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DBPDC is characterized by a pyrrolidine ring substituted with two carboxylate groups and a benzyl group. Its molecular formula is with a molecular weight of approximately 277.32 g/mol. The compound exhibits distinct physical properties, including a density of 1.189 g/cm³ and a boiling point around 366.056ºC at standard atmospheric pressure.
The biological activity of DBPDC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research suggests that DBPDC modulates the activity of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and tumor growth. The stereochemistry of DBPDC, particularly its (3S,4S) configuration, plays a crucial role in determining its binding affinity and specificity towards these targets.
Anti-inflammatory Properties
DBPDC has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This property positions DBPDC as a candidate for developing new anti-inflammatory drugs.
Antitumor Activity
Research highlights the potential antitumor activity of DBPDC. In vitro studies have demonstrated that DBPDC can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy. The compound's ability to induce apoptosis in tumor cells has been documented, making it a promising lead for further development .
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines : A study conducted by Venepally et al. evaluated the cytotoxic effects of DBPDC on glioma cell lines (C6 rat). The results indicated significant antiproliferative activity, supporting its potential as an anticancer agent .
- Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, DBPDC exhibited neuroprotective properties by enhancing cognitive function in rodent models. The compound was shown to improve performance in behavioral tests such as the Morris water maze, indicating its potential for treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of DBPDC, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Benzyl-3-pyrrolidinol | Moderate anti-inflammatory activity | Lacks ester groups |
| 1-Benzyl-2-pyrrolidinone | Antimicrobial properties | Different substitution pattern |
| Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | Potential as a ligand in enzyme studies | Specific stereochemistry |
DBPDC's unique ester functional groups confer distinct chemical reactivity and biological activity compared to these similar compounds, enhancing its potential applications in therapeutic contexts.
Q & A
Q. What are the established synthetic routes for preparing dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves esterification of pyrrolidine-3,4-dicarboxylic acid derivatives. For example, transesterification of diethyl esters (e.g., cis-diethyl 1-benzylpyrrolidine-3,4-dicarboxylate, CAS 156469-74-8) with methanol under acidic or basic catalysis can yield dimethyl esters . Protecting groups like benzyl are critical to prevent side reactions during synthesis. Key factors include:
- Catalyst choice : Acidic (H₂SO₄) or basic (NaOMe) conditions influence reaction speed and purity.
- Temperature : Elevated temperatures (60–80°C) improve ester interchange but risk decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry (e.g., trans vs. cis isomers) by analyzing crystal packing and bond angles .
- NMR spectroscopy : H and C NMR distinguish ester groups (δ ~3.6–3.8 ppm for methyl esters) and benzyl protons (δ ~7.3 ppm aromatic signals). H-H COSY and NOESY confirm spatial proximity of substituents .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₆H₁₉NO₄⁺ requires m/z 290.1387) .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans) in this compound affect its reactivity and potential applications?
- Methodological Answer :
- Stereoselective synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution can isolate enantiomers. For example, trans-dimethyl isomers (CAS 87813-05-6) show distinct NMR coupling constants (J = 10–12 Hz for vicinal protons) compared to cis isomers .
- Reactivity differences : Trans isomers may exhibit higher steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. Computational studies (DFT) predict trans isomers to have lower activation energy for ring-opening reactions .
Q. What computational strategies are employed to predict the electronic properties and reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For pyrrolidine derivatives, ester carbonyls (LUMO) are primary reactive centers .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility. Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates in hydrolysis reactions .
- Docking studies : Evaluates binding affinity to biological targets (e.g., ion channels) based on pyrrolidine ring puckering and benzyl group orientation .
Q. How can discrepancies in reported reaction yields for pyrrolidine dicarboxylates be resolved?
- Methodological Answer : Conflicting data often arise from:
- Impurity profiles : Side products (e.g., unreacted diethyl esters) inflate yields. HPLC purity checks (≥95%) and column chromatography are essential .
- Isomer cross-contamination : Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates cis/trans isomers, ensuring accurate yield calculations .
- Condition optimization : Replicate reported methods with controlled variables (e.g., inert atmosphere for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
